Tert-butyl 4-(3-(4-aminophenyl)propyl)piperazine-1-carboxylate

Description

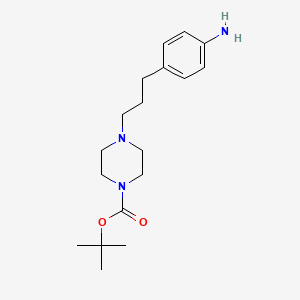

Tert-butyl 4-(3-(4-aminophenyl)propyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperazine ring and a 3-(4-aminophenyl)propyl substituent at the 4-position (Figure 1). The Boc group enhances solubility and stability during synthetic workflows, while the 4-aminophenylpropyl moiety provides a functional handle for further derivatization or biological interactions. This compound is commonly utilized as an intermediate in medicinal chemistry for the development of kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and other therapeutic agents .

Properties

Molecular Formula |

C18H29N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-4-5-15-6-8-16(19)9-7-15/h6-9H,4-5,10-14,19H2,1-3H3 |

InChI Key |

DZRDXPJVARBQIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-(4-aminophenyl)propyl)piperazine-1-carboxylate typically involves:

- Introduction of the tert-butyl carbamate (Boc) protecting group on the piperazine nitrogen.

- Attachment of the 3-(4-aminophenyl)propyl side chain via alkylation or amide coupling.

- Purification and isolation of the target compound.

Detailed Stepwise Preparation

Step 1: Boc Protection of Piperazine

The starting material is often piperazine or a substituted piperazine. The Boc group is introduced using di-tert-butyl dicarbonate under basic conditions to protect the nitrogen at position 1 of the piperazine ring. This step enhances solubility and stability of the intermediate.

Step 2: Alkylation with 3-(4-aminophenyl)propyl Moiety

The 3-(4-aminophenyl)propyl side chain is introduced by alkylation of the Boc-protected piperazine with an appropriate halide or activated derivative of 3-(4-aminophenyl)propyl. This reaction is typically carried out in polar aprotic solvents such as DMF or THF, in the presence of a base like potassium carbonate (K2CO3).

Step 3: Purification

The crude product is purified by extraction, washing with brine, drying over sodium sulfate (Na2SO4), and concentration under reduced pressure. Further purification is achieved by column chromatography using silica gel with petroleum ether and ethyl acetate mixtures as eluents.

Representative Example from Literature

A reported synthesis sequence (adapted from related piperazine derivatives) includes:

- Reaction of 1-(tert-butyl) 3-methylpiperazine-1,3-dicarboxylate with 3-bromoprop-1-yne in DMF and K2CO3 at 50 °C for 1 hour to yield 1-(tert-butyl) 3-methyl 4-(prop-2-yn-1-yl)piperazine-1,3-dicarboxylate with 97.3% yield.

- Hydrolysis with lithium hydroxide (LiOH·H2O) in THF/H2O to yield 4-(tert-butoxycarbonyl)-1-(prop-2-yn-1-yl)piperazine-2-carboxylic acid.

- Coupling with 1,2,3,4-tetrahydroisoquinolin-6-amine using HATU and triethylamine (TEA) in DMF at room temperature to form tert-butyl 3-(6-amino-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4-(prop-2-yn-1-yl)piperazine-1-carboxylate with 71.8% yield.

While this example is for a related compound, the methodology is analogous for this compound, involving Boc protection, alkylation, and coupling steps.

Resolution and Purification of Chiral Forms

For chiral resolution, methods involve:

- Use of chiral resolving agents such as dibenzoyl tartaric acid derivatives or benzenesulfonyl-D-PG salts.

- Dissolution of racemic this compound in aqueous alcoholic solutions (methanol, ethanol, or propanol mixtures).

- Crystallization at controlled temperatures (40-70 °C) to isolate enantiomerically enriched salts.

- Acid hydrolysis and pH adjustment to liberate the pure chiral compound.

Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection | Di-tert-butyl dicarbonate, base, RT | >90 | High efficiency, protects piperazine N |

| Alkylation | 3-bromopropyl derivative, K2CO3, DMF, 50 °C | 85-97 | Clean substitution on piperazine |

| Hydrolysis | LiOH·H2O, THF/H2O, RT | 77-80 | Converts esters to acids |

| Amide coupling | HATU, TEA, DMF, RT | 70-75 | Forms amide bond with amine |

| Chiral resolution | D-PG derivative, aqueous alcohol, 40-70 °C | 85-92 | Isolates enantiomerically pure salt |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the presence of tert-butyl groups (singlet near 1.38 ppm), aromatic protons, and piperazine methylene protons.

- Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular ion peaks consistent with expected molecular weight; retention times vary with method.

- Purity Assessment: High-performance liquid chromatography (HPLC) used to assess purity post-purification.

Research Outcomes and Practical Notes

- The Boc protecting group is crucial for the stability of intermediates and facilitates purification.

- Alkylation reactions proceed efficiently under mild conditions with good yields.

- Chiral resolution remains challenging but achievable with appropriate resolving agents and solvent systems.

- The compound's solubility and stability are enhanced by the tert-butyl carbamate group, making it a useful intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a ligand in binding studies.

Medicine: In medicine, tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate is explored for its potential therapeutic properties. It may be investigated for its role in drug development, particularly in targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, enabling diverse substitutions. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 3-(4-aminophenyl)propyl chain in the target compound facilitates interactions with aromatic residues in enzyme active sites, making it suitable for kinase inhibitor design . In contrast, the 3,4,5-trimethoxybenzoyloxy group in 3c enhances binding to hENT1 (human equilibrative nucleoside transporter 1), likely due to hydrophobic interactions with the transporter’s lipid-rich environment .

Impact of Linker Length and Flexibility :

- The propyl linker in the target compound balances flexibility and rigidity, optimizing spatial orientation for target engagement.

- Compounds with shorter linkers (e.g., direct phenylpiperazine in QD-9078 ) may exhibit reduced conformational adaptability, affecting binding kinetics .

Role of the Boc Group :

- The Boc group is retained in most analogues to simplify synthesis and purification. Its removal (e.g., via HCl hydrolysis) generates free piperazine intermediates for further coupling .

Key Insights:

- Nucleophilic Substitution : Widely employed for introducing propyl/aryl chains (e.g., ).

- Amidation/Coupling Reactions : Critical for attaching aromatic or heterocyclic groups (e.g., pyrimidine in ).

- Purification Challenges : Bulky hydrophobic substituents (e.g., decylbenzamido in ) often require silica gel chromatography with gradient elution.

Biological Activity

Tert-butyl 4-(3-(4-aminophenyl)propyl)piperazine-1-carboxylate is a synthetic compound with potential biological activity, primarily as an intermediate in the synthesis of more complex molecules. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H29N3O2 |

| Molecular Weight | 319.4 g/mol |

| IUPAC Name | tert-butyl 4-[3-(4-aminophenyl)propyl]piperazine-1-carboxylate |

| InChI | InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)21-13-11-20(12-14-21)10-4-5-15-6-8-16(19)9-7-15/h6-9H,4-5,10-14,19H2,1-3H3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can influence various signaling pathways and metabolic processes through these interactions. It has been noted that the presence of the propyl group enhances its reactivity and biological efficacy compared to similar compounds.

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties. For instance, it has been evaluated for its potential antitumor and antipsychotic activities. A study demonstrated that derivatives of piperazine compounds, including this one, showed promising results in inhibiting certain cancer cell lines . The compound's structural features allow it to interact effectively with biological targets involved in disease pathways.

Case Studies

Several studies have highlighted the biological implications of similar piperazine derivatives:

- Antitumor Activity : A series of piperazine-linked compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity .

- Antipsychotic Effects : Compounds with similar structural motifs have been investigated for their antipsychotic potential. The amine-linked variants showed significantly higher activity compared to their amide counterparts, suggesting the importance of functional group positioning in enhancing biological effects .

- Antimalarial Activity : Research into related piperazine structures has revealed varying degrees of antimalarial activity. The presence of specific substituents was found to be crucial for enhancing efficacy against Plasmodium species .

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Antitumor, Antipsychotic | Data not fully established |

| Tert-butyl 4-(4-amino phenyl)piperazine-1-carboxylate | Moderate Antitumor | ~15 μM |

| Tert-butyl 4-(3-amino propyl)piperazine-1-carboxylate | Lower Antipsychotic | ~30 μM |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(3-(4-aminophenyl)propyl)piperazine-1-carboxylate?

The synthesis typically involves multi-step functionalization of the piperazine core. A general approach includes:

- Step 1 : Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group.

- Step 2 : Alkylation or coupling of the 3-(4-aminophenyl)propyl moiety via nucleophilic substitution or Buchwald-Hartwig amination.

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) to yield intermediates for further derivatization . Key reagents include tert-butyl carbamate derivatives, palladium catalysts (e.g., Pd2dba3), and bases like Cs2CO2. Purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Standard characterization methods include:

- 1H/13C NMR : To verify substituent positions and Boc-group retention (e.g., tert-butyl signals at ~1.4 ppm in 1H NMR).

- LC-MS (ESI+) : To confirm molecular weight (e.g., [M+H]+ for C18H28N3O2+ ≈ 318.2 g/mol) .

- X-ray crystallography : For resolving stereochemical ambiguities using programs like SHELXL .

Advanced Research Questions

Q. What experimental challenges arise in optimizing coupling reactions for derivatives of this compound?

Common issues and solutions:

- Low yield in Pd-catalyzed couplings : Use of bulky ligands (e.g., Xantphos) improves steric hindrance management, reducing side reactions .

- Byproduct formation during Boc deprotection : Controlled acidic conditions (e.g., 4M HCl in dioxane at 0°C) minimize degradation .

- Purification difficulties due to polar intermediates : Reverse-phase HPLC with acetonitrile/water gradients enhances separation .

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond lengths/angles may arise from:

- Disorder in the tert-butyl group : Refinement using restraints in SHELXL or alternative software (e.g., Olex2) improves model accuracy .

- Thermal motion artifacts : Low-temperature (e.g., 100K) data collection reduces noise . Cross-validation with DFT calculations (e.g., Gaussian09) can reconcile experimental and theoretical geometries .

Q. What role does this compound play in targeting hypoxia-inducible factor (HIF) pathways?

The compound acts as a prolyl-hydroxylase inhibitor , stabilizing HIF-α by blocking its degradation. Key interactions include:

- Hydrogen bonding between the aminophenyl group and active-site residues (e.g., Asp414 in PHD2).

- Hydrophobic interactions of the tert-butyl moiety with enzyme pockets . In vitro assays using HEK293T cells transfected with HIF-luciferase reporters validate potency (IC50 typically <1 µM) .

Data Contradiction Analysis

Q. How can conflicting solubility data across studies be addressed?

Discrepancies often stem from:

- Varied solvent systems : DMSO (high solubility) vs. aqueous buffers (low solubility).

- Aggregation in aqueous media : Dynamic light scattering (DLS) can detect nanoparticle formation.

- pH-dependent solubility : Adjusting buffer pH (e.g., 6.5–7.4) mimics physiological conditions for accurate assessment .

Q. Why do catalytic yields differ in analogous synthetic procedures?

Factors influencing yield:

- Catalyst loading : Optimal Pd2dba3/Xantphos ratios (e.g., 5 mol%) balance activity and cost .

- Reaction time/temperature : Extended heating (e.g., 16 hr at 100°C) improves conversion but risks decomposition . Comparative studies show yields ranging from 35% (ambient conditions) to 63% (microwave-assisted synthesis) .

Methodological Guidance

Q. What strategies enhance the stability of tert-butyl-protected intermediates during storage?

- Storage conditions : Argon atmosphere at -20°C prevents hydrolysis of the Boc group.

- Stabilizers : Addition of 1% triethylamine in DCM solutions inhibits acid-catalyzed degradation .

Q. How can in silico modeling guide the design of piperazine-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.